![molecular formula C23H20N6O5S B2445461 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline CAS No. 1116065-31-6](/img/no-structure.png)

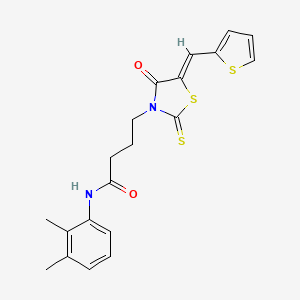

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline is a useful research compound. Its molecular formula is C23H20N6O5S and its molecular weight is 492.51. The purity is usually 95%.

BenchChem offers high-quality 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations, which are structurally related to the compound due to their incorporation of piperazine units, have been utilized in the design of ionic liquid crystals. These cations, when combined with various anions, demonstrate rich mesomorphic behavior, exhibiting high-ordered smectic phases, smectic A phases, and hexagonal columnar phases. This behavior suggests potential applications in the development of advanced materials with tunable physical properties for use in displays, sensors, and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).

Antimicrobial and Anti-inflammatory Activities

Compounds structurally related to the target molecule, specifically those incorporating piperazine or morpholine rings, have shown potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria as well as pathogenic fungi like Candida albicans. Additionally, some of these compounds exhibit dose-dependent anti-inflammatory activity in animal models. This suggests potential for the development of new antimicrobial and anti-inflammatory agents (Al-Abdullah et al., 2014).

Antioxidant Activities

Bromophenols isolated from marine red algae, which share a brominated phenyl motif with the compound of interest, have demonstrated potent antioxidant activities stronger than or comparable to traditional antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests the potential of structurally similar compounds for use in preventing oxidative stress and deterioration in food and biological systems (Li, Li, Gloer, & Wang, 2011).

Synthesis and Application in Coordination Chemistry

The inclusion of piperazine and related nitrogen-containing heterocycles in the design of coordination compounds, such as those involving rhenium and technetium tricarbonyl complexes, demonstrates their utility in creating novel materials with potential applications in imaging, sensing, and catalysis. These findings underscore the versatility of such motifs in facilitating diverse and specific interactions at the molecular level (Palma et al., 2004).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline involves the reaction of 5-bromo-1-propionylindoline with 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride in the presence of a base to form the desired compound.", "Starting Materials": [ "5-bromo-1-propionylindoline", "3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-1-propionylindoline in a suitable solvent (e.g. dichloromethane, chloroform) and add a base (e.g. triethylamine, sodium hydroxide) to the solution.", "Step 2: Add 3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-ylsulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound." ] } | |

Numéro CAS |

1116065-31-6 |

Nom du produit |

5-Bromo-6-[(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)sulfonyl]-1-propionylindoline |

Formule moléculaire |

C23H20N6O5S |

Poids moléculaire |

492.51 |

Nom IUPAC |

5-phenyl-6-[[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one |

InChI |

InChI=1S/C23H20N6O5S/c1-31-16-9-13(10-17(32-2)19(16)33-3)20-25-18(34-28-20)12-35-23-26-21-15(11-24-27-21)22(30)29(23)14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,24,27) |

Clé InChI |

HWUKLXLFZURIBX-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)CSC3=NC4=C(C=NN4)C(=O)N3C5=CC=CC=C5 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2445384.png)

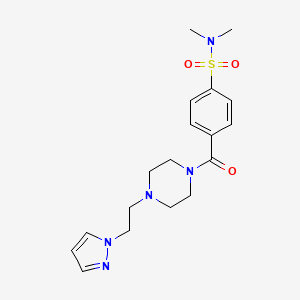

![2,4-dimethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2445387.png)

![N-[1-[3-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B2445393.png)

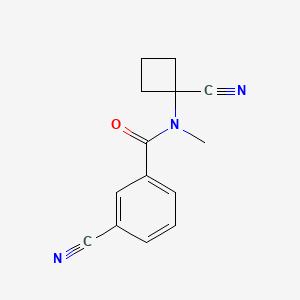

![N-(1-Cyanocyclopropyl)-8-fluoroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B2445395.png)

![8-bromo-3-(3-chloro-4-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2445396.png)

![1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2445398.png)

![tert-Butyl 7-amino-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B2445400.png)